1-(2-Amino-6-fluorophenyl)ethanone

Organic Synthesis Medicinal Chemistry Process Chemistry

1-(2-Amino-6-fluorophenyl)ethanone (CAS 869937-08-6) is a fluorinated aromatic ketone with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol. It is a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C8H8FNO
Molecular Weight 153.156
CAS No. 869937-08-6
Cat. No. B2706951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-6-fluorophenyl)ethanone
CAS869937-08-6
Molecular FormulaC8H8FNO
Molecular Weight153.156
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1F)N
InChIInChI=1S/C8H8FNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3
InChIKeyDBBGVWWGWKITGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-6-fluorophenyl)ethanone (CAS 869937-08-6) – Chemical Properties and Procurement Overview


1-(2-Amino-6-fluorophenyl)ethanone (CAS 869937-08-6) is a fluorinated aromatic ketone with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . It is a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1]. The compound features an amino group at the 2-position and a fluorine atom at the 6-position on the phenyl ring, along with an acetyl group. Its predicted physicochemical properties include a density of 1.201 ± 0.06 g/cm³, a boiling point of 255.2 ± 20.0 °C, and a pKa of 1.29 ± 0.10 . Commercially, it is available as a solid with purity specifications typically ranging from 95% to 98% .

Why Generic 1-(2-Amino-6-fluorophenyl)ethanone Substitution is Not Viable


Direct substitution of 1-(2-amino-6-fluorophenyl)ethanone with close structural analogs is not straightforward due to differences in regiochemistry, electronic properties, and physical form. The specific 2-amino-6-fluoro substitution pattern is critical for downstream synthetic transformations, as evidenced by its use in patent-protected syntheses of quinazoline derivatives . The para-fluoro isomer (e.g., 1-(2-amino-4-fluorophenyl)ethanone) or the 5-fluoro regioisomer [1] will exhibit different reactivity and may not be compatible with established protocols. Furthermore, the solid physical form and specific purity grades (≥95% or 98%) are essential for reliable and reproducible results in sensitive applications . Substituting with a lower purity grade or a different salt form (e.g., the hydrochloride salt) introduces variables in stoichiometry and solubility that can compromise reaction yields and product integrity.

Quantitative Differentiation Evidence for 1-(2-Amino-6-fluorophenyl)ethanone


Synthetic Yield Comparison for 1-(2-Amino-6-fluorophenyl)ethanone vs. Trifluoromethyl Analog

The synthesis of 1-(2-amino-6-fluorophenyl)ethanone via Grignard reaction of 2-amino-6-fluorobenzonitrile proceeds with a reported yield of 36.8% . In contrast, the direct synthesis of its trifluoromethyl analog, 1-(2-amino-6-fluorophenyl)-2,2,2-trifluoroethanone (CAS 205756-56-5), is not a routine or high-yielding process, with the compound primarily available as a discontinued or specialty item . This highlights a practical advantage in accessibility and defined synthetic route for the non-fluorinated ethanone, which can then be further derivatized.

Organic Synthesis Medicinal Chemistry Process Chemistry

Purity Specification Differentiation: 1-(2-Amino-6-fluorophenyl)ethanone vs. Hydrochloride Salt

Commercially, 1-(2-amino-6-fluorophenyl)ethanone is offered as a free base with defined purity levels. A major supplier specifies a purity of 98% for the solid free base . Another supplier offers it at 95% purity . In contrast, the hydrochloride salt (CAS 1261566-33-9) is a distinct chemical entity with a different molecular weight (189.61 g/mol) and solubility profile [1]. Using the salt would require adjusting reaction stoichiometry and may introduce chloride ions that interfere with sensitive catalytic processes.

Analytical Chemistry Quality Control Procurement

Regioisomeric Purity: Criticality of 2,6-Disubstitution Pattern

The 2,6-disubstitution pattern in 1-(2-amino-6-fluorophenyl)ethanone is essential for its intended synthetic utility. The 5-fluoro regioisomer, 1-(2-amino-5-fluorophenyl)ethanone (CAS 2343-25-1), has a different CAS number and distinct chemical behavior [1]. Any contamination with this or other regioisomers would alter the reactivity profile and lead to different products in subsequent reactions. While specific quantitative data on regioisomeric purity is not always reported, the procurement of a compound with a specific CAS number guarantees a defined regiochemistry.

Structural Isomerism Chemical Synthesis Medicinal Chemistry

Optimal Application Scenarios for 1-(2-Amino-6-fluorophenyl)ethanone (CAS 869937-08-6)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

1-(2-Amino-6-fluorophenyl)ethanone is a validated building block for constructing kinase inhibitor cores. A key patent (WO2013/50527 A1) explicitly uses this compound as a starting material for the synthesis of quinazoline derivatives, which are privileged scaffolds in kinase drug discovery [1]. The defined synthetic route and commercial availability of the free base with certified purity make it a reliable choice for SAR studies and lead optimization.

Process Chemistry: Scalable Synthesis of Fluorinated Intermediates

The synthesis of 1-(2-amino-6-fluorophenyl)ethanone from 2-amino-6-fluorobenzonitrile via Grignard reaction is well-documented with a reported yield of 36.8% . This established procedure provides a basis for process chemists to develop scalable manufacturing routes for downstream pharmaceutical intermediates. The ability to procure the compound in high purity (≥95%) reduces the burden of in-house purification .

Academic and Industrial Research: Fluorinated Building Block Procurement

For research groups synthesizing novel fluorinated compounds, the defined regio- and chemo-specificity of 1-(2-amino-6-fluorophenyl)ethanone is crucial. Its identity is confirmed by a unique CAS number, InChIKey, and predicted physicochemical properties . Procuring this exact compound ensures that synthetic protocols can be replicated and that the resulting products have the intended structure, avoiding the pitfalls of regioisomeric impurities.

Technical Documentation Hub

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